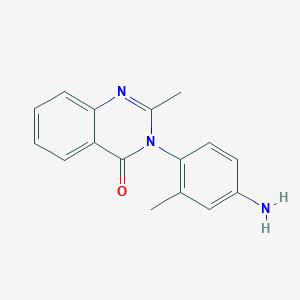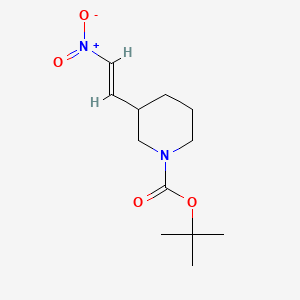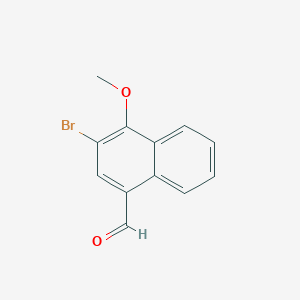
3-Bromo-4-methoxy-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methoxy-1-naphthaldehyde: is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fourth position on the naphthalene ring, with an aldehyde functional group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-1-naphthaldehyde typically involves the bromination of 4-methoxy-1-naphthaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature settings.
化学反応の分析
Types of Reactions: 3-Bromo-4-methoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include 3-Bromo-4-methoxy-1-naphthoic acid.
Reduction Reactions: Products include 3-Bromo-4-methoxy-1-naphthylmethanol.
科学的研究の応用
3-Bromo-4-methoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-4-methoxy-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and methoxy groups contribute to the compound’s overall reactivity and specificity towards certain biological targets.
類似化合物との比較
4-Methoxy-1-naphthaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1-naphthaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
4-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
Uniqueness: 3-Bromo-4-methoxy-1-naphthaldehyde is unique due to the combination of the bromine and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful probe in biochemical research.
特性
分子式 |
C12H9BrO2 |
|---|---|
分子量 |
265.10 g/mol |
IUPAC名 |
3-bromo-4-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO2/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-7H,1H3 |
InChIキー |
RSOXIAWZDGDWFC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C2=CC=CC=C21)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


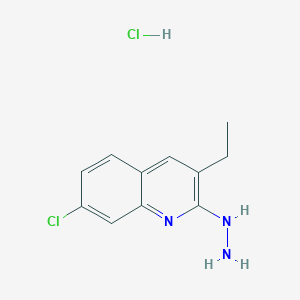
![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)


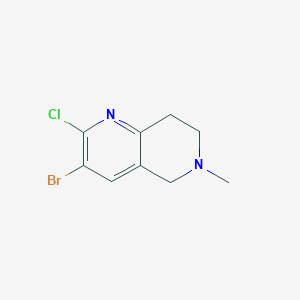
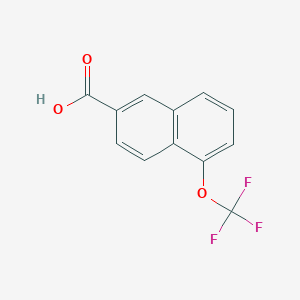
![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)
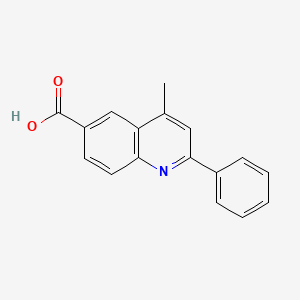

![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)
